REACTION_CXSMILES
|
[N:1]([N:3]1[CH:12]2[CH:7]([N:8]([N+:16]([O-:18])=[O:17])[CH2:9][CH2:10][N:11]2[N+:13]([O-:15])=[O:14])[N:6]([N+:19]([O-:21])=[O:20])[CH2:5][CH2:4]1)=[O:2].[N+]([O-])(O)=[O:23]>>[N+:16]([N:8]1[CH:7]2[CH:12]([N:3]([N+:1]([O-:23])=[O:2])[CH2:4][CH2:5][N:6]2[N+:19]([O-:21])=[O:20])[N:11]([N+:13]([O-:15])=[O:14])[CH2:10][CH2:9]1)([O-:18])=[O:17]
|
Name
|
8-nitroso-1,4,5-trinitro-1,4,5,8-tetraazadecalin
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=O)N1CCN(C2N(CCN(C12)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred for 5 additional minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the coupling bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by pouring onto 20 g of ice
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
It was washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
decomposed at 236° C.
|
Type
|
CUSTOM
|
Details
|
darkened above 200° C
|
Type
|
CUSTOM
|
Details
|
It could be recrystallized to fine crystals
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in hot cyclohexanone (1 g/10 ml)
|
Type
|
ADDITION
|
Details
|
adding an equal volume of ethanol
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])N1CCN(C2N(CCN(C12)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |